1-Benzylpiperidin-4-amine dihydrochloride 1-Benzylpiperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1205-72-7
VCID: VC20943440
InChI: InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H
SMILES: C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

1-Benzylpiperidin-4-amine dihydrochloride

CAS No.: 1205-72-7

Cat. No.: VC20943440

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperidin-4-amine dihydrochloride - 1205-72-7

Specification

CAS No. 1205-72-7
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name 1-benzylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H
Standard InChI Key JOIJPKUXOCCGSN-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Canonical SMILES C1CN(CCC1N)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structure

1-Benzylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by a benzyl group at the nitrogen position of the piperidine ring and an amine group at the 4-position. The compound exists in multiple forms, with the dihydrochloride salt form being particularly relevant for research applications due to its stability profile .

Chemical Identification Data

The compound's identification parameters vary slightly across reference sources, reflecting differences between the free base, hydrochloride, and dihydrochloride hydrate forms.

ParameterDihydrochloride FormHydrate Form
CAS Number1205-72-77356-90-3
Molecular FormulaC₁₂H₂₀Cl₂N₂C₁₂H₂₀N₂O
Molecular Weight263.21 g/mol208.31 g/mol
IUPAC Name1-benzylpiperidin-4-amine dihydrochloride1-benzylpiperidin-4-amine hydrate
SMILES NotationNot provided in sourcesC1CN(CCC1N)CC2=CC=CC=C2.O
PubChem IDNot provided in sources146050413
The structural characteristics of 1-benzylpiperidin-4-amine dihydrochloride include a six-membered piperidine ring with a benzyl substituent at position 1 and an amino group at position 4, with two hydrochloride molecules neutralizing the basic centers of the compound .

Structural Features and Related Compounds

The core structure of 1-benzylpiperidin-4-amine forms the basis for several pharmacologically relevant compounds. The piperidine scaffold with the 1-benzyl substitution pattern appears in multiple bioactive molecules, particularly those targeting neurological pathways .
Related compounds include:

  • 1-Benzyl-4-piperidone (CAS: 3612-20-2), a precursor used in synthesis paths

  • 4-Amino-1-benzylpiperidine-4-carboxamide, which incorporates an additional carboxamide group

  • More complex derivatives featuring extended alkyl chains at specific positions
    These structural relationships highlight the importance of the 1-benzylpiperidin-4-amine core as a molecular scaffold for medicinal chemistry research .

Physical and Chemical Properties

The physical and chemical properties of 1-benzylpiperidin-4-amine dihydrochloride determine its handling characteristics and application potential in research settings.

Stability Considerations

The dihydrochloride salt form provides enhanced stability compared to the free base, particularly important for storage and handling. This form is less susceptible to oxidation and hydrolysis reactions that might otherwise compromise sample integrity in research applications .

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
These classifications indicate that the compound requires careful handling to prevent adverse health effects .

Research Applications

1-Benzylpiperidin-4-amine dihydrochloride demonstrates versatility in various research contexts, particularly in pharmaceutical development and chemical synthesis pathways.

Role in Kinase Inhibitor Development

One of the primary research applications of 1-benzylpiperidin-4-amine dihydrochloride is as an intermediate in synthesizing kinase inhibitors, particularly those targeting PKB/Akt pathways relevant to oncology research. This application leverages the compound's structural features to create molecules that can modulate cellular signaling processes.

Neurological Targeting

Derivatives containing the 1-benzylpiperidin-4-yl motif have shown significant activity in neurological targeting. For example, compounds incorporating this structure demonstrate high affinity for sigma (σ) receptors, particularly the σ1 receptor subtype, with Ki values in the nanomolar range .
The search results reference a compound with the following properties:

  • Potent dual-target activities against acetylcholinesterase (AChE) with IC50 of 13 nM

  • Activity against butyrylcholinesterase (BuChE) with IC50 of 3.1 μM

  • High σ1R affinity (Ki = 1.45 nM)

  • 290-fold selectivity over the σ2R subtype
    These findings indicate that molecules based on the 1-benzylpiperidin scaffold hold promise in developing treatments for neurological conditions where cholinesterase inhibition or sigma receptor modulation may be beneficial.

Synthetic Intermediate Applications

Due to its functional group arrangement, 1-benzylpiperidin-4-amine dihydrochloride serves as a valuable synthetic building block. The compound's reactivity profile allows for selective transformations at the amine position while maintaining the benzylpiperidine core structure, enabling the creation of more complex molecular architectures for pharmaceutical screening.

Synthesis Methods and Production

The synthesis of 1-benzylpiperidin-4-amine dihydrochloride can follow various routes, often starting from 1-benzyl-4-piperidone or related precursors.

Biological Activity and Pharmacological Properties

The biological activity of 1-benzylpiperidin-4-amine dihydrochloride and its derivatives stems from their ability to interact with specific biological targets.

Mechanism of Action

While direct information on the mechanism of action of 1-benzylpiperidin-4-amine dihydrochloride itself is limited in the search results, derivatives containing the 1-benzylpiperidin-4-yl structure interact with several important biological targets:

  • Cholinesterase enzymes: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)

  • Sigma receptors: High-affinity binding, particularly to the σ1 receptor subtype

  • Protein kinases: Modulation of kinase activity, especially in the PKB/Akt pathway
    These interactions suggest potential therapeutic applications in neurodegenerative disorders, certain cancer types, and other conditions where these biological targets play significant roles.

Structure-Activity Relationships

The arrangement of functional groups in derivatives containing the 1-benzylpiperidin-4-yl moiety significantly influences their biological activity. Key structure-activity relationships observed include:

  • The optimal linker length between the N-benzylpiperidine motif and other functional groups affects binding affinity

  • The presence of specific substituents at the C2 and C6 positions of attached pyridine rings modulates selectivity

  • N-substitution patterns on attached amine groups influence both potency and target selectivity
    These structure-activity relationships provide guidance for the rational design of new compounds with optimized biological profiles.

Current Research Trends and Future Directions

Current research involving 1-benzylpiperidin-4-amine dihydrochloride and related compounds focuses on several promising areas.

Multitarget Drug Design

There is growing interest in developing multitarget-directed ligands (MTDLs) that can simultaneously interact with multiple biological targets relevant to complex disorders. Compounds incorporating the 1-benzylpiperidin-4-yl scaffold have demonstrated potential in this approach, particularly for neurodegenerative conditions where multiple pathological processes contribute to disease progression .

Novel Delivery Systems

Research on improving the delivery and pharmacokinetic properties of compounds containing the 1-benzylpiperidin-4-yl structure represents another area of current investigation. These efforts aim to enhance bioavailability and target specificity while minimizing unwanted effects.

Expanded Application Areas

While traditional applications have focused on neurological targets and kinase inhibition, recent research suggests potential expanded uses in other therapeutic areas. The versatility of the 1-benzylpiperidin-4-yl scaffold continues to inspire exploration in diverse disease contexts.

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